(±)-Kawain vs (+)-Kavain: Equivalent Efficacy for Sodium Channel Inhibition Enables Cost-Effective Enantiomer Selection
(±)-Kawain and its natural counterpart (+)-kavain demonstrate statistically indistinguishable potency for inhibition of veratridine-activated voltage-dependent Na+ channels in cerebrocortical synaptosomes [1]. The IC50 values for suppression of veratridine-induced increases in cytosolic free Na+, Ca2+, and glutamate release overlap within experimental error margins for both compounds, confirming non-stereospecific channel inhibition [1].
| Evidence Dimension | Inhibition of veratridine-activated Na+ channels (IC50) |
|---|---|
| Target Compound Data | 77 ± 21 μmol/L ([Na+]i), 90 ± 14 μmol/L ([Ca2+]i), 92 ± 23 μmol/L (glutamate release) |
| Comparator Or Baseline | (+)-kavain: 71 ± 22 μmol/L ([Na+]i), 72 ± 7 μmol/L ([Ca2+]i), 120 ± 37 μmol/L (glutamate release) |
| Quantified Difference | No statistically significant difference; IC50 values overlap within ± SD |
| Conditions | Rat cerebrocortical synaptosomes stimulated with veratridine (20 μmol/L) |
Why This Matters
This direct equivalence validates (±)-kawain as a functionally interchangeable alternative to natural (+)-kavain for sodium channel pharmacology studies, offering potential procurement flexibility.
- [1] Gleitz J, Beile A, Peters T. (±)-Kavain inhibits veratridine-activated voltage-dependent Na+-channels non-stereospecifically in synaptosomes. Neuropharmacology. 1996;35(8):1133-1139. View Source
